An In-Depth Technical Guide to Cefadroxil-d4: Chemical Properties, Structure, and Application
An In-Depth Technical Guide to Cefadroxil-d4: Chemical Properties, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefadroxil-d4 is the deuterium-labeled analog of Cefadroxil, a first-generation cephalosporin antibiotic.[1][2] This isotopically labeled compound serves as an invaluable tool in analytical and clinical research, primarily as an internal standard for the highly accurate quantification of Cefadroxil in complex biological matrices.[3] Its near-identical chemical and physical properties to the parent drug, coupled with its distinct mass spectrometric signature, make it the gold standard for pharmacokinetic, bioequivalence, and metabolism studies.[4][5] This technical guide provides a comprehensive overview of the core chemical properties, structure, and applications of Cefadroxil-d4, offering field-proven insights for its effective utilization in a research and development setting.
Chemical Identity and Structure
Cefadroxil-d4 is a semi-synthetic cephalosporin antibiotic where four hydrogen atoms on the phenyl ring of the C-7 side chain have been replaced with deuterium atoms.[6] This isotopic substitution is key to its function as an internal standard in mass spectrometry-based assays.
| Identifier | Value | Source |
| Chemical Name | (6R,7R)-7-[[(2R)-Amino-(4-hydroxyphenyl-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [6] |
| CAS Number | 1426174-38-0 | [6] |
| Molecular Formula | C₁₆H₁₃D₄N₃O₅S | [6] |
| Molecular Weight | 367.42 g/mol (anhydrous) | [7] |
| Synonyms | Cefadroxil-d4 (Major), (6R,7R)-7-[[(2R)-Amino-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [6] |
Chemical Structure
The core structure of Cefadroxil-d4 consists of a β-lactam ring fused to a dihydrothiazine ring, characteristic of the cephalosporin class of antibiotics. The deuterium labeling is specifically on the 4-hydroxyphenyl moiety of the acyl side chain attached at the 7-position.
Figure 2: Inferred Synthetic Pathway for Cefadroxil-d4.
Spectroscopic and Chromatographic Properties
Mass Spectrometry
The key feature of Cefadroxil-d4 is its mass shift of +4 Da compared to the unlabeled Cefadroxil. This allows for its clear differentiation in mass spectrometric analysis. The fragmentation pattern is expected to be analogous to that of Cefadroxil, with the major fragments retaining the deuterium labels.
Expected Fragmentation of Cefadroxil-d4 (in positive ion mode):
-
Parent Ion [M+H]⁺: m/z ~368
-
Major Fragment Ions: The fragmentation of the Cefadroxil molecule typically involves the cleavage of the β-lactam ring and the side chain. A common fragment for Cefadroxil is observed at m/z 208.1, corresponding to the acylium ion of the side chain. For Cefadroxil-d4, this fragment would be expected at m/z 212.1. [8][9]
Figure 3: Proposed Mass Fragmentation of Cefadroxil-d4.
NMR Spectroscopy
The ¹H NMR spectrum of Cefadroxil-d4 will be significantly different from that of Cefadroxil in the aromatic region, where the signals corresponding to the phenyl protons will be absent due to deuterium substitution. The remaining signals of the cephalosporin core will be similar to the unlabeled compound. The ¹³C NMR spectrum will show the carbon signals of the deuterated phenyl ring as multiplets due to C-D coupling.
Application in Quantitative Analysis
The primary application of Cefadroxil-d4 is as an internal standard in quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [10]
Rationale for Using a Deuterated Internal Standard
An ideal internal standard should have physicochemical properties as close as possible to the analyte to compensate for variations during sample preparation and analysis. [10][11]Deuterated standards are considered the "gold standard" because:
-
Co-elution: They co-elute with the analyte in reversed-phase HPLC, ensuring they experience the same matrix effects. [12]* Similar Extraction Recovery: They have nearly identical extraction efficiencies from biological matrices.
-
Similar Ionization Efficiency: They exhibit similar ionization responses in the mass spectrometer source.
-
Mass Differentiation: The mass difference allows for their simultaneous detection with the analyte without interference. [6]
Typical Analytical Workflow
A validated LC-MS/MS method for the quantification of Cefadroxil in a biological matrix (e.g., plasma) using Cefadroxil-d4 as an internal standard would typically involve the following steps:
Figure 4: Typical LC-MS/MS Analytical Workflow.
Stability
While specific stability data for pure Cefadroxil-d4 is not extensively published, studies on Cefadroxil provide valuable insights. Reconstituted oral suspensions of Cefadroxil are stable for a defined period under refrigerated and room temperature conditions. [13]As a solid, Cefadroxil-d4 is expected to be stable when stored under the recommended conditions of -20°C, protected from light and moisture. For analytical purposes, the stability of stock and working solutions should be thoroughly evaluated as part of the method validation process.
Conclusion
Cefadroxil-d4 is an essential tool for the accurate and precise quantification of the antibiotic Cefadroxil in research and clinical settings. Its chemical and physical properties, being almost identical to the parent compound, make it an ideal internal standard for LC-MS/MS analysis, effectively compensating for analytical variability. This technical guide provides a comprehensive overview of its structure, properties, and application, empowering researchers and drug development professionals to confidently utilize this critical analytical standard in their work.
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